Diethyl(ethylsulfamoyl)amine

Overview

Description

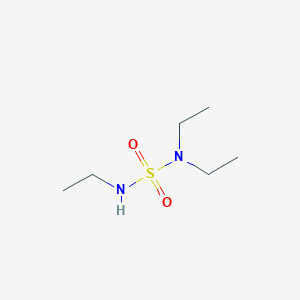

Diethyl(ethylsulfamoyl)amine, also known as DEESA, is a sulfonamide compound . It has a molecular weight of 180.27 and is a liquid in physical form . It has drawn interest due to its applications in scientific research.

Synthesis Analysis

Amines with two carbon atoms in the organic chain, such as ethylamine (EA), diethylamine (DEA), and triethylamine (TEA), have been used as precipitant agents to obtain a hydrotalcite-like compound . The effect on the crystal and particle sizes was studied .Molecular Structure Analysis

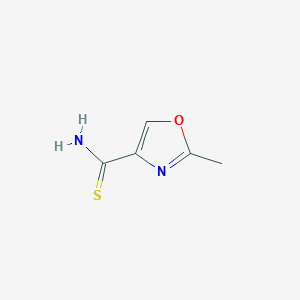

The IUPAC name for Diethyl(ethylsulfamoyl)amine is N,N,N’-triethylsulfamide . The Inchi Code is 1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

As a secondary amine, Diethyl(ethylsulfamoyl)amine has been extensively deployed in chemical synthesis . Its reactions illustrate the pattern seen for many other dialkylamines .Physical And Chemical Properties Analysis

Diethyl(ethylsulfamoyl)amine is a liquid in physical form .Scientific Research Applications

Aerobic Oxidation in Organic Synthesis

Diethyl(ethylsulfamoyl)amine can be used as a catalyst in the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This process is environmentally friendly and cost-effective, as it eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products. The high yield and recovery rate of the catalyst make this application significant for sustainable and large-scale synthesis.

Synthesis of Complex Molecules

The compound’s reactivity and basicity make it a valuable building block in organic synthesis . It enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations.

Medicinal Chemistry

In medicinal chemistry, Diethyl(ethylsulfamoyl)amine serves as an essential component of drugs and bioactive molecules . It is involved in the development of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents, highlighting its importance in drug discovery and development.

Materials Science

The unique electronic, optical, and mechanical properties of Diethyl(ethylsulfamoyl)amine contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . These applications are crucial for advancements in organic electronics, photovoltaics, and biomaterials.

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies . Diethyl(ethylsulfamoyl)amine is recognized for its potential in catalytic transformations, renewable energy, and environmental remediation, including carbon capture and energy storage.

Food Science

In the context of food science, Diethyl(ethylsulfamoyl)amine-related compounds, such as biogenic amines, are studied for their presence in meat and meat products . They serve as indicators of product stability and quality and have implications for public health.

Safety and Hazards

properties

IUPAC Name |

(diethylsulfamoylamino)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGBCVVJGMDIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

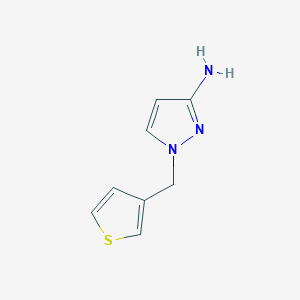

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)

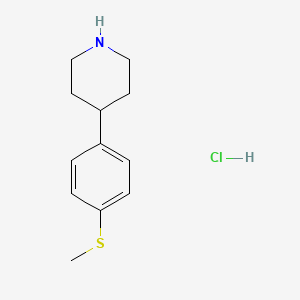

![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)